![molecular formula C22H21N5O3 B1677981 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline CAS No. 927691-21-2](/img/structure/B1677981.png)
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Overview
Description
PQ-10 is a potent and selective inhibitor of phosphodiesterase type 10 (PDE10; Ki = 4 nM). It has >38-fold selectivity for PDE10 over a panel of 60 CNS-associated receptors, enzymes, and ion channels in vitro. Subcutaneous injection of PQ-10 (32 mg/kg) leads to increases in striatal cGMP and phosphorylation of cAMP response element binding protein (CREB) in murine striatum, known markers of in vivo PDE10 inhibition. PQ-10 at a dose of 0.3 mg/kg, p.o., reduces scopolamine- and MK-801-induced memory deficits in rats. PQ-10 also inhibits tumor cell growth with IC50 values of 0.29 and 0.22 mM for HCT116 and SW480 colon cancer cells, respectively.
PQ-10 is an inhibitor of PDE-10.
Scientific Research Applications
Antiproliferative Activity Against Cancer Cell Lines
The compound has been evaluated for its antiproliferative activities against various human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . Among the derivatives studied, certain compounds showed potent activity, particularly against MGC-803 cells, suggesting potential as an antineoplastic agent.
Inhibitor of Phosphodiesterase Type 10 (PDE10)
This quinazoline derivative is identified as a potent and selective inhibitor of phosphodiesterase type 10 (PDE10), with a Ki value of 4 nM. PDE10 inhibition is a promising target for various neurological and psychiatric disorders, indicating the compound’s potential application in these areas.
Apoptosis Induction and Cell Cycle Arrest
In the realm of cancer research, the compound has shown the ability to induce apoptosis in cancer cells and cause cell cycle arrest at the G1-phase . This mechanism is crucial for the development of new cancer therapies that can selectively induce cell death in cancerous cells.
Structure-Activity Relationship (SAR) Analysis
SAR analysis of quinazoline derivatives, including this compound, has provided insights into the molecular features that contribute to their antitumor activity . This information is valuable for the design of more effective cancer therapeutics.
Antitumor Activity with Diaryl Urea Moiety
A series of derivatives containing the diaryl urea moiety connected to the 6,7-dimethoxyquinazoline scaffold have shown excellent potency against cancer cell lines . This suggests the compound’s versatility in being modified for enhanced antitumor activity.
Kinase Inhibition
The 6,7-dimethoxyquinazoline ring system is a privileged scaffold in medicinal chemistry, particularly in the development of new anticancer agents that act as kinase inhibitors . The compound’s structure allows for the potential to inhibit various kinases, which are key targets in cancer treatment.
properties
IUPAC Name |
6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10470891 | |
Record name | 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
CAS RN |
927691-21-2 | |
Record name | 6,7-dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10470891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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